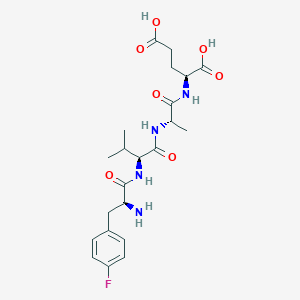

F(4-Fluoro)VAE

Description

Properties

Molecular Formula |

C22H31FN4O7 |

|---|---|

Molecular Weight |

482.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C22H31FN4O7/c1-11(2)18(27-20(31)15(24)10-13-4-6-14(23)7-5-13)21(32)25-12(3)19(30)26-16(22(33)34)8-9-17(28)29/h4-7,11-12,15-16,18H,8-10,24H2,1-3H3,(H,25,32)(H,26,30)(H,27,31)(H,28,29)(H,33,34)/t12-,15-,16-,18-/m0/s1 |

InChI Key |

HREKBPJJOGCVRC-RPZXMPESSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)F)N |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)F)N |

Origin of Product |

United States |

Synthetic Methodologies for F 4 Fluoro Vae

Retrosynthetic Dissection and Key Precursor Identification for F(4-Fluoro)VAE

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For a hypothetical F(4-Fluoro)VAE, the key bond disconnection would involve the carbon-fluorine (C-F) bond. The choice of disconnection dictates the type of fluorination strategy to be employed.

Key considerations in the retrosynthetic analysis include:

Timing of Fluorination: The fluorine atom can be introduced early in the synthesis (using a fluorinated building block) or at a later stage onto a complex, non-fluorinated intermediate. Late-stage fluorination is often preferred in medicinal chemistry as it allows for the rapid synthesis of analogues.

Nature of the Carbon Center: Whether the fluorine atom is attached to an aromatic ring, an aliphatic chain, or a stereocenter heavily influences the choice of precursor.

Functional Group Compatibility: The chosen fluorination method must be compatible with other functional groups present in the precursor molecules.

A retrosynthetic approach might identify a precursor molecule where a hydroxyl, carbonyl, or even a C-H bond is replaced by a C-F bond in the forward synthesis. For instance, a 4-hydroxy precursor could be a key intermediate for nucleophilic fluorination, while a precursor with an enolizable ketone could be targeted for electrophilic fluorination.

Development and Optimization of Synthetic Routes for F(4-Fluoro)VAE

Once key precursors are identified, various synthetic routes are developed and optimized. The choice between electrophilic, nucleophilic, or radical fluorination depends on the precursor's structure and the desired regioselectivity and stereoselectivity.

Electrophilic fluorination involves the reaction of a nucleophilic carbon center (like an enolate, silyl (B83357) enol ether, or an electron-rich aromatic ring) with an electrophilic source of fluorine ("F+"). wikipedia.org This method is widely used for the synthesis of α-fluorocarbonyl compounds and fluorinated arenes. alfa-chemistry.com

Common electrophilic fluorinating reagents are typically N-F compounds, which are more stable and safer to handle than elemental fluorine. wikipedia.org Key reagents include Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI). wikipedia.orgmdpi.com These reagents have proven effective for the fluorination of a wide variety of substrates. wikipedia.org

Table 1: Representative Electrophilic Fluorination Reactions

| Substrate Type | Reagent | Typical Conditions | Product |

|---|---|---|---|

| β-Ketoester | Selectfluor® | Acetonitrile, Room Temp. | α-Fluoro-β-ketoester |

| Silyl Enol Ether | NFSI | THF, -78 °C to Room Temp. | α-Fluoroketone |

| Electron-Rich Arene | Selectfluor® | Triflic Acid, Acetonitrile | Fluoroarene |

The reaction mechanism is thought to proceed through either a direct Sₙ2 pathway or a single-electron transfer (SET) process, depending on the substrate and conditions. wikipedia.org

Nucleophilic fluorination is a classical and widely used method that involves the displacement of a leaving group by a fluoride (B91410) ion (F⁻). This strategy is particularly effective for preparing aliphatic fluorides. The primary challenge is the low nucleophilicity and high basicity of the fluoride ion in protic solvents, which can lead to competing elimination reactions. ucla.edu

To overcome this, anhydrous conditions and specialized fluoride sources are often used, such as potassium fluoride (KF) with a phase-transfer catalyst (e.g., crown ether), cesium fluoride (CsF), or tetra-n-butylammonium fluoride (TBAF). researchgate.netresearchgate.net Common leaving groups include halides, tosylates, mesylates, and triflates. ucla.edu Deoxyfluorination agents like diethylaminosulfur trifluoride (DAST) can be used to convert alcohols directly to fluorides. researchgate.netmdpi.com

Table 2: Common Nucleophilic Fluorination Methods

| Substrate | Leaving Group | Fluoride Source | Key Feature |

|---|---|---|---|

| Alkyl Halide/Sulfonate | -Br, -I, -OTs, -OTf | KF/Crown Ether, CsF, TBAF | Classic Sₙ2 displacement |

| Alcohol | -OH | DAST, Deoxo-Fluor® | Direct deoxyfluorination |

| Epoxide | Epoxide Ring | HF-Pyridine, TBAF | Ring-opening fluorination |

Radical fluorination serves as a complementary approach to traditional polar methods. wikipedia.org It involves the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.orgunacademy.com Historically, the use of hazardous reagents like elemental fluorine (F₂) limited its application. researchgate.net

The field has seen a resurgence with the discovery that common electrophilic N-F reagents, such as Selectfluor and NFSI, can also act as fluorine atom transfer agents to radical intermediates. unacademy.com Radicals can be generated through various methods, including photoredox catalysis or the decarboxylation of carboxylic acids (a Hunsdiecker-type reaction). wikipedia.orgunacademy.com Xenon difluoride (XeF₂) is another reagent used in radical decarboxylative fluorination. wikipedia.orgunacademy.com A key advantage of this approach is its potential for C-H fluorination, allowing for the direct conversion of C-H bonds to C-F bonds. wikipedia.org

Controlling stereochemistry during fluorination is crucial, especially for the synthesis of chiral pharmaceuticals. Asymmetric fluorination can be achieved through several strategies.

Substrate Control: A chiral substrate can direct the incoming fluorine to one face of the molecule, resulting in a diastereoselective reaction.

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can control the stereochemical outcome of the fluorination step, after which the auxiliary is removed. The Evans chiral auxiliary has been used in electrophilic fluorination with NFSI. mdpi.com

Catalytic Asymmetric Fluorination: This is the most efficient approach, where a small amount of a chiral catalyst creates a chiral environment around the substrate, guiding the fluorination to occur enantioselectively. nih.gov Both transition-metal catalysts (e.g., based on Palladium, Titanium, or Nickel) and organocatalysts (e.g., cinchona alkaloids) have been successfully employed. nih.govnih.govresearchgate.net

These methods have enabled the construction of challenging fluorine-containing quaternary stereocenters. nih.gov

For example, a synthetic plan could involve:

Initial Assembly: Synthesis of a complex, non-fluorinated key intermediate through established organic reactions (e.g., cross-coupling, aldol (B89426) reactions, cycloadditions).

Late-Stage Fluorination: Introduction of the fluorine atom at a late stage using the most suitable method based on the intermediate's functionality. For instance, if the intermediate possesses a specific C-H bond that can be activated, a radical C-H fluorination might be employed. If it has a hydroxyl group at the desired position, a nucleophilic deoxyfluorination could be the key step.

Final Elaboration: Further chemical transformations to complete the synthesis of the final target molecule, F(4-Fluoro)VAE.

Information on "F(4-Fluoro)VAE" is Not Publicly Available

Following a comprehensive search of publicly accessible scientific databases and literature, no specific information was found regarding the chemical compound designated as "F(4-Fluoro)VAE". Consequently, it is not possible to provide details on its synthetic methodologies, including the synthesis of radiolabeled analogues or the application of green and sustainable chemistry principles.

The search included queries for the compound itself, as well as broader searches aimed at identifying what the acronym "VAE" might represent in the context of fluorinated chemical compounds. These efforts did not yield any relevant results that would allow for the generation of a scientifically accurate and informative article based on the provided outline.

Scientific literature is vast, but specialized compounds developed in private research may not have publicly disclosed documentation. It is possible that "F(4-Fluoro)VAE" is a compound with an internal or developmental codename that is not yet described in published papers or patents.

Without any foundational information on the chemical structure, properties, or synthesis of F(4-Fluoro)VAE, any attempt to detail its radiolabeling or green chemistry synthesis would be speculative and would not meet the required standards of accuracy and authoritativeness. Therefore, the requested article sections on "Synthesis of Radiolabeled F(4-Fluoro)VAE Analogues for Advanced Research" and "Sustainable and Green Chemistry Aspects in F(4-Fluoro)VAE Synthesis" cannot be completed.

Advanced Spectroscopic and Structural Elucidation of F 4 Fluoro Vae

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of F(4-Fluoro)VAE

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for confirming the structure of molecules by analyzing their fragmentation patterns. In MS/MS, a precursor ion is selected, fragmented, and then the resulting fragment ions are analyzed. This process provides detailed information about the molecule's connectivity and functional groups. For F(4-Fluoro)VAE, MS/MS would involve generating a molecular ion or protonated/deprotonated molecule, followed by controlled fragmentation. The resulting mass-to-charge ratio (m/z) of the fragment ions can be compared to theoretical fragmentation pathways or databases to confirm structural features, such as the presence and position of the fluorine atom or specific moieties within the VAE structure. For instance, the elimination of specific neutral molecules or the cleavage of bonds would yield characteristic fragment ions that can be mapped back to the original molecule’s structure nih.govmdpi.com. These fragmentation patterns serve as a molecular fingerprint, aiding in the unambiguous identification and structural confirmation of F(4-Fluoro)VAE.

Advanced Ionization Techniques for Complex Molecules

The analysis of complex molecules like F(4-Fluoro)VAE often necessitates the use of advanced ionization techniques that are gentle enough to preserve the molecular ion while efficiently ionizing the analyte. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly employed soft ionization techniques that are compatible with liquid chromatography (LC) and are suitable for a wide range of organic molecules, including those with moderate to high polarity mdpi.com. ESI typically produces protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions, while APCI is effective for less polar compounds. Matrix-Assisted Laser Desorption/Ionization (MALDI) is another technique, often used for larger molecules or when analyzing samples in a solid state, which can also provide molecular ions. The choice of ionization technique can significantly impact the resulting mass spectrum, influencing the observed ions and the subsequent structural information obtainable through MS/MS. For F(4-Fluoro)VAE, these techniques would be crucial for generating intact molecular ions necessary for fragmentation studies and accurate mass measurements.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Characterization of F(4-Fluoro)VAE

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the functional groups and molecular vibrations within a molecule acs.orgvscht.cz. Both methods rely on the interaction of electromagnetic radiation with molecular vibrations. In IR spectroscopy, molecules absorb specific frequencies of infrared light, causing transitions between vibrational energy levels nih.gov. This absorption is related to changes in the molecular dipole moment during vibration. Raman spectroscopy, conversely, relies on the inelastic scattering of photons, where a change in the molecule's polarizability during vibration leads to a shift in the scattered light's frequency acs.orgarxiv.org.

Illustrative Vibrational Data for F(4-Fluoro)VAE (Hypothetical)

| Technique | Wavenumber (cm⁻¹) | Assignment (Expected) |

| IR | ~3000-3100 | C-H stretch (aromatic/olefinic) |

| IR | ~2900-3000 | C-H stretch (aliphatic) |

| IR | ~1600-1450 | C=C stretch (aromatic/olefinic) |

| IR | ~1000-1350 | C-F stretch (strong) |

| Raman | ~1600-1450 | C=C stretch (aromatic/olefinic) |

| Raman | ~1000-1350 | C-F stretch |

Note: Specific assignments would depend on the precise structure of the "VAE" component.

X-ray Crystallography for Definitive Solid-State Structure Determination of F(4-Fluoro)VAE

For F(4-Fluoro)VAE, obtaining a single crystal suitable for X-ray diffraction would allow for an unambiguous determination of its solid-state structure. This would confirm the connectivity of atoms, the stereochemistry, and the precise spatial arrangement of the molecule, including the position of the fluorine atom and the conformation of the VAE moiety. The resulting crystallographic data would provide definitive proof of structure, including bond lengths and angles, which are crucial for understanding intermolecular interactions and packing in the solid state. This technique is indispensable for establishing the molecular identity of a synthesized compound with the highest degree of certainty.

Investigation of Biological Activities of F 4 Fluoro Vae

In Vitro Biological Activity Screening Assays

Antimicrobial Activity Studies (Antibacterial and Antifungal Efficacy)

Currently, there is no publicly available research data specifically investigating the antibacterial or antifungal efficacy of F(4-Fluoro)VAE. Studies have predominantly focused on its antiviral properties.

Antiviral Potential Assessments

F(4-Fluoro)VAE, a ribonucleoside analog, has demonstrated potent and broad-spectrum antiviral activity against a range of RNA viruses. nih.govresearchgate.netbioworld.combiorxiv.orgnih.govscind.orgbiorxiv.orgdcchemicals.com Its primary mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), which is essential for the replication of RNA viruses. nih.govf1000research.com

Research has shown that F(4-Fluoro)VAE is effective against respiratory syncytial virus (RSV), with half-maximal effective concentrations (EC50) ranging from 0.61 to 1.2 μM in cell cultures. nih.govbioworld.com It is also a potent inhibitor of SARS-CoV-2, the virus responsible for COVID-19, with EC50 values between 0.2 and 0.6 μM against various lineages. nih.govbioworld.com The compound has demonstrated efficacy in human airway epithelia organoid models as well. nih.govbioworld.com

Furthermore, studies have highlighted its activity against other significant viral pathogens, including:

Influenza viruses, both seasonal and highly pathogenic avian strains. news-medical.netasm.orgtargetmol.com

Alphaviruses such as Chikungunya virus (CHIKV) and Mayaro virus. asm.orgresearchgate.netnih.govnih.govasm.org

Enteroviruses, including coxsackievirus and enterovirus A71. asm.org

Other viruses of pandemic potential like Nipah virus. nih.govbiorxiv.org

The antiviral effect is achieved after the compound is metabolized into its bioactive 5'-triphosphate form, which is then incorporated into the nascent viral RNA chain by the RdRp. nih.govmedchemexpress.com This incorporation leads to transcriptional stalling, effectively halting viral replication. nih.govnih.gov

Table 1: Antiviral Activity of F(4-Fluoro)VAE against Various RNA Viruses

| Virus Family | Virus | Cell Line/Model | EC50 (µM) | Reference |

|---|---|---|---|---|

| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | HEp-2 cells | 0.61 - 1.2 | nih.gov |

| Coronaviridae | SARS-CoV-2 | Various | 0.2 - 0.6 | nih.gov |

| Togaviridae | Chikungunya Virus (CHIKV) | U-2 OS cells | ~1.2 - 3.7 | nih.gov |

| Picornaviridae | Enterovirus A71 (EV-A71) | Various | 0.43 - 1.08 | asm.org |

Anticancer Activity Evaluation in Established Cancer Cell Lines (e.g., HepG2, HCT116)

There is currently no specific research data available on the anticancer activity of F(4-Fluoro)VAE in the established cancer cell lines HepG2 (hepatocellular carcinoma) and HCT116 (colorectal carcinoma). While other fluorinated compounds have been investigated for their anticancer properties, the specific effects of F(4-Fluoro)VAE on these cell lines have not been reported in the available scientific literature.

Anti-inflammatory Efficacy Studies

Evidence for the direct anti-inflammatory efficacy of F(4-Fluoro)VAE is limited. However, in a mouse model of Chikungunya virus (CHIKV) infection, treatment with F(4-Fluoro)VAE was shown to reduce virus-induced joint swelling and the production of pro-inflammatory cytokines. researchgate.netnih.gov This suggests that the compound may have indirect anti-inflammatory effects by reducing the viral load and the subsequent inflammatory response triggered by the infection.

Enzyme Inhibitory Assays (e.g., specific enzyme targets relevant to the compound class)

The primary enzyme target of F(4-Fluoro)VAE is the viral RNA-dependent RNA polymerase (RdRp). nih.govf1000research.com In vitro assays have confirmed that the 5'-triphosphate form of F(4-Fluoro)VAE is incorporated into the nascent viral RNA by the RdRp of various viruses, including RSV and SARS-CoV-2. nih.govmedchemexpress.com This incorporation leads to either immediate or delayed chain termination, a process also referred to as transcriptional stalling, which inhibits the polymerase's ability to continue synthesizing the viral RNA. nih.gov

The inhibitory effect of F(4-Fluoro)VAE on viral RdRp is competitive, as its antiviral activity can be reversed by the addition of an excess of exogenous pyrimidines like cytidine and uridine. nih.govbiorxiv.orgbiorxiv.org Studies have also shown that inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis, can synergistically enhance the antiviral effect of F(4-Fluoro)VAE. nih.gov This is likely due to the depletion of endogenous uridine, which then enhances the incorporation of F(4-Fluoro)VAE into the viral RNA. nih.gov

Table 2: Enzyme Inhibitory Activity of F(4-Fluoro)VAE

| Enzyme Target | Virus | Mechanism of Inhibition | Effect | Reference |

|---|---|---|---|---|

| RNA-dependent RNA polymerase (RdRp) | Respiratory Syncytial Virus (RSV) | Incorporation and transcriptional stalling | Inhibition of viral replication | nih.gov |

| RNA-dependent RNA polymerase (RdRp) | SARS-CoV-2 | Incorporation and transcriptional stalling | Inhibition of viral replication | nih.gov |

| 3D polymerase (RdRp) | Enteroviruses | Direct interaction and impairment of polymerase activity | Inhibition of viral RNA synthesis | asm.org |

| nsP4 (RdRp) | Alphaviruses (e.g., CHIKV) | Target of inhibition | Blocks viral RNA replication | researchgate.netnih.gov |

Antioxidant Activity Profiling

There are no available scientific studies that have specifically investigated the antioxidant activity or profiling of F(4-Fluoro)VAE. The research on this compound has been primarily focused on its antiviral effects.

DNA Protective Properties and Interaction Studies

There is no available research data on the DNA protective properties of F(4-Fluoro)VAE. Studies investigating its potential to mitigate DNA damage or its direct interactions with DNA have not been published in the accessible scientific literature.

Cellular Bioactivity and Phenotypic Screening in Relevant Biological Models

Information regarding the cellular bioactivity and the results of any phenotypic screening of F(4-Fluoro)VAE in biological models is not available. There are no published studies detailing its effects on cellular functions or its broader phenotypic impact in relevant model systems.

Mechanism of Action Studies for F 4 Fluoro Vae

Elucidation of Molecular and Cellular Pathways Modulated by F(4-Fluoro)VAE

Target Identification and Validation Approaches

No information is available regarding the specific molecular targets of F(4-Fluoro)VAE. The process of target identification typically involves techniques such as affinity chromatography, expression cloning, or computational screening, none of which have been publicly reported for this compound.

Receptor Binding Kinetics and Efficacy Profiling (e.g., monoamine receptors, opioid receptors if applicable)

There are no published studies detailing the binding affinity (Ki), potency (EC50), or efficacy of F(4-Fluoro)VAE at any receptor, including monoamine or opioid receptors. Such profiling is critical for understanding a compound's primary pharmacological effects.

Protein-Ligand Interaction Analysis

Without an identified protein target, analysis of the specific interactions, such as hydrogen bonding, hydrophobic interactions, or electrostatic forces between F(4-Fluoro)VAE and a biological macromolecule, cannot be performed.

Interference with Biosynthetic Pathways (e.g., glycan synthesis modulation)

No evidence exists in the current literature to suggest that F(4-Fluoro)VAE interferes with any biosynthetic pathways, including glycan synthesis.

Dose-Response Relationships and Efficacy in Preclinical Models

Data from preclinical studies, which would establish the relationship between the dose of F(4-Fluoro)VAE and its therapeutic or biological effect in cellular or animal models, are not available.

Metabolic Profiling and Biotransformation of F 4 Fluoro Vae

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Systems (e.g., human liver microsomes, hepatocytes)

The metabolic stability of a compound provides an estimate of its susceptibility to enzymatic degradation in the liver. In vitro systems such as human liver microsomes (HLMs) and cryopreserved human hepatocytes are standard models for these assessments. nuvisan.com HLMs are rich in cytochrome P450 (CYP450) enzymes, which are primary drivers of phase I oxidative metabolism. nih.gov Hepatocytes, being whole cells, offer a more complete metabolic picture, encompassing both phase I and phase II (conjugative) pathways. nih.govnih.gov

For fluorinated synthetic cannabinoids, studies have shown that they are generally subject to rapid and extensive metabolism in these hepatic systems. nih.govnih.gov For instance, many synthetic cannabinoids are quickly cleared in incubations with pooled human liver microsomes and hepatocytes. nih.gov The incubation of N‐(adamantan‐1‐yl)‐1‐(5‐fluoropentyl)‐1H‐indole (B1671886)‐3‐carboxamide (STS‐135), a fluorinated synthetic cannabinoid, with human hepatocytes resulted in the identification of 29 metabolites, indicating significant biotransformation. nih.gov

Interactive Table: Predicted In Vitro Metabolic Stability of F(4-Fluoro)VAE in Human Hepatic Systems

| System | Key Enzymes Present | Predicted Metabolic Stability of F(4-Fluoro)VAE | Primary Metabolic Pathways |

| Human Liver Microsomes (HLMs) | Cytochrome P450s (CYPs) | Low to Moderate | Oxidative Biotransformations |

| Human Hepatocytes | CYPs, UGTs, etc. | Low | Oxidation, Hydrolysis, Glucuronidation |

Characterization of Major Metabolites of F(4-Fluoro)VAE

The biotransformation of F(4-Fluoro)VAE is expected to proceed through several key pathways, consistent with other fluorinated synthetic cannabinoids.

Oxidative metabolism, primarily mediated by CYP450 enzymes, is a major route of biotransformation for synthetic cannabinoids. nih.gov Key CYP isozymes involved in the metabolism of analogous compounds include CYP3A4, CYP2C9, CYP1A2, and CYP2J2. nih.govnih.gov

Common oxidative reactions include:

Hydroxylation: The addition of a hydroxyl (-OH) group to various positions on the molecule is a predominant metabolic step. For many synthetic cannabinoids, hydroxylation occurs on the alkyl side chain, the core indole or indazole ring, and other aromatic moieties. nih.govnih.gov For F(4-Fluoro)VAE, it is anticipated that mono- and dihydroxylated metabolites would be significant products. nih.gov

N-dealkylation: Cleavage of the N-alkyl chain is another common metabolic pathway. wikipedia.org

Carbonyl formation: Oxidation of a hydroxylated metabolite can lead to the formation of a ketone or aldehyde. wikipedia.org

If the structure of F(4-Fluoro)VAE contains an amide or ester linkage, hydrolytic cleavage is a likely and significant metabolic pathway. ljmu.ac.uk For synthetic cannabinoids with an amide bond, this cleavage is catalyzed by amidases, such as fatty acid amide hydrolase (FAAH), resulting in the formation of a carboxylic acid and an amine. nih.govnih.gov This pathway can be a major route of detoxification. The hydrolysis of amides can occur under both acidic and alkaline conditions in vitro. libretexts.orgyoutube.com

Phase II conjugation reactions follow phase I metabolism to increase the water solubility of metabolites and facilitate their excretion. Glucuronidation, the attachment of glucuronic acid, is a major conjugation pathway for synthetic cannabinoid metabolites. wikipedia.orgnih.gov The hydroxylated and carboxylated metabolites produced during phase I are common substrates for UDP-glucuronosyltransferases (UGTs). nih.gov The resulting glucuronide conjugates are typically excreted in urine. wikipedia.org For some synthetic cannabinoids, glucuronidation of a carboxylic acid metabolite is the most abundant metabolic product found. nih.gov

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, and its inclusion in drug molecules often enhances metabolic stability. nih.govhyphadiscovery.com However, enzymatic defluorination can occur. Oxidative defluorination is a known metabolic pathway for some fluorinated synthetic cannabinoids, leading to the formation of a hydroxylated metabolite at the site of fluorine substitution. frontiersin.org This process can be followed by further oxidation to a carboxylic acid. frontiersin.org While the C-F bond is generally stable, its metabolic fate can be influenced by its position in the molecule and the surrounding chemical environment. nih.gov

Interactive Table: Predicted Major Metabolic Pathways and Metabolites of F(4-Fluoro)VAE

| Metabolic Pathway | Description | Predicted Metabolites |

| Oxidative Biotransformations | Addition of oxygen atoms, primarily by CYP450 enzymes. | Monohydroxylated F(4-Fluoro)VAE, Dihydroxylated F(4-Fluoro)VAE, N-dealkylated metabolites |

| Hydrolytic Cleavage | Cleavage of amide or ester bonds by hydrolase enzymes. | Carboxylic acid and amine/alcohol fragments |

| Conjugation Reactions | Attachment of polar molecules to facilitate excretion. | Glucuronide conjugates of hydroxylated and carboxylated metabolites |

| Defluorination | Cleavage of the carbon-fluorine bond. | Hydroxylated (at the position of fluorine) metabolites |

Comparative Metabolic Disposition Across Different In Vitro and Ex Vivo Systems

The metabolic profile of a compound can vary depending on the biological system used for the investigation.

Human Liver Microsomes (HLMs) vs. Hepatocytes: As mentioned, HLMs primarily reflect phase I metabolism, while hepatocytes provide a more complete picture by including phase II pathways. nih.govnih.govnih.gov Therefore, studies using hepatocytes are more likely to identify glucuronide conjugates, which are often major terminal metabolites. wikipedia.orgnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of F 4 Fluoro Vae Analogues

Design and Synthesis of F(4-Fluoro)VAE Derivatives and Analogues

The design of novel derivatives and analogues for a lead compound like F(4-Fluoro)VAE typically begins with an understanding of its core structure and its initial biological activity. Medicinal chemists then systematically modify specific regions of the molecule to enhance desired properties or mitigate undesirable ones. The introduction of fluorine is a common strategy due to its unique electronic properties, small size, and ability to modulate lipophilicity, metabolic stability, and binding interactions.

Synthetic strategies often involve either building the F(4-Fluoro)VAE scaffold with a pre-installed fluorine atom at the 4-position or introducing fluorine into an existing scaffold. Various fluorination methodologies are employed, including electrophilic, nucleophilic, and radical fluorination reactions mdpi.com. For instance, the synthesis of fluorinated heterocycles, such as triazoles nih.gov, indoles researchgate.net, thiazolidin-4-ones researchgate.net, and nucleoside analogues nih.gov, demonstrates common approaches to incorporating fluorine into diverse chemical frameworks. Similarly, studies on fluorinated fentanyl analogues nih.govmmu.ac.uk and piperidine (B6355638) derivatives chemrxiv.org highlight the synthesis of specific classes of fluorinated compounds relevant to drug discovery. These synthetic efforts are guided by SAR data, aiming to generate libraries of compounds for biological screening.

Table 7.1.1: General Synthetic Strategies for Fluorinated Analogues

| Strategy Category | Description | Example Application Area (based on literature) |

| De Novo Synthesis | Building the core scaffold with a pre-fluorinated building block. | Fluorinated heterocycles nih.govresearchgate.net |

| Late-Stage Fluorination | Introducing fluorine onto an existing molecule via electrophilic, nucleophilic, or radical methods. | Modification of existing scaffolds mdpi.comresearchgate.net |

| Analogue Synthesis | Modifying substituents on known active scaffolds to explore SAR. | Fluorinated fentanyl analogues nih.govmmu.ac.uk |

| Stereoselective Synthesis | Synthesizing specific stereoisomers of fluorinated compounds. | Fluorinated nucleosides nih.gov, general nih.gov |

Impact of Positional Isomerism of Fluorine Substitution on Biological Activity

The position of a fluorine atom on an aromatic or aliphatic ring can significantly influence a molecule's biological activity and physicochemical properties. Fluorine's high electronegativity can alter electron distribution within the molecule, affecting pKa values and hydrogen bonding capabilities. Its lipophilicity-enhancing effect can improve membrane permeability, while its small van der Waals radius (similar to hydrogen) often allows it to fit into binding pockets without causing significant steric hindrance. However, the precise impact is highly context-dependent.

Studies on various compound series have revealed distinct effects based on fluorine's position:

In studies of D4R antagonists, a 3,4-difluorophenyl substitution (8b) was found to be the most potent (Ki = 5.5 nM), while a 4-fluorophenoxy group (9g) showed increased binding compared to its non-fluorinated counterpart chemrxiv.org. Conversely, reversing the substitution to 3-fluoro-4-methyl (8f) reduced binding.

Research on anticancer agents indicated that fluorine functionality at meta-positions of an aromatic ring often conferred more promising activity compared to ortho- or para-positions researchgate.net.

For indole (B1671886) derivatives, a 4-fluoroamide was found to be more active than its 5-, 6-, or 7-fluoro-substituted counterparts, highlighting the importance of the 4-position for activity in that series researchgate.net.

In some cases, replacing hydroxyl groups with fluorine, such as in 4-fluoro-L-phenylalanine substitution, led to impaired agonist activity nih.gov.

These findings underscore the critical need to investigate positional isomers when optimizing lead compounds, as subtle changes in fluorine placement can lead to substantial differences in biological efficacy.

Table 7.2.1: Influence of Fluorine Position on Biological Activity (Illustrative Examples)

| Compound Series Example | Fluorine Position | Biological Activity (e.g., Ki, IC50) | Relative Potency/Activity | Reference Context |

| D4R Antagonists | 3,4-difluoro | Ki = 5.5 nM | Most potent | chemrxiv.org |

| 4-fluorophenoxy | Ki = 118 nM | Increased binding | chemrxiv.org | |

| 3-fluoro-4-methyl | Ki = 72 nM | Reduced binding | chemrxiv.org | |

| Anticancer Agents | meta-positions | High potential | More promising | researchgate.net |

| ortho/para-positions | Moderate potential | Less promising | researchgate.net | |

| Indole Derivatives | 4-fluoroamide | High efficacy | More active than isomers | researchgate.net |

Influence of Stereochemical Features on Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in molecular recognition and biological activity. Enantiomers, which are non-superimposable mirror images of a molecule, can exhibit vastly different pharmacological profiles, including potency, efficacy, and even toxicity. Similarly, diastereomers, which are stereoisomers that are not mirror images, can also differ significantly in their interactions with biological targets.

The introduction of fluorine can influence existing stereocenters or create new ones, particularly in the context of asymmetric synthesis. For example, the asymmetric construction of carbon-fluorine quaternary stereogenic centers is a challenging but important area in medicinal chemistry, as fluorine can stabilize specific three-dimensional geometries nih.gov. Studies investigating the impact of stereochemical inversion, such as replacing L-amino acids with their D-isomers in peptide analogues, have shown significant losses in biological potency nih.gov. The synthesis of stereochemically pure fluorinated compounds, such as certain nucleoside analogues nih.gov, is essential for understanding their precise SAR. The precise spatial orientation of functional groups, including fluorine, dictates how a molecule fits into a receptor's binding site, thereby influencing its efficacy.

Table 7.3.1: Impact of Stereochemistry on Biological Efficacy

| Compound Class / Example | Stereochemical Feature Studied | Impact on Biological Efficacy | Notes | Reference |

| Peptide Analogues | L- to D-isomer substitution | Significant loss of potency | Demonstrates critical role of specific stereoisomers. | nih.gov |

| Fluorinated Compounds | C-F Quaternary Centers | Stabilizes 3D geometry | Importance in drug design, requires asymmetric synthesis methods. | nih.gov |

| Nucleoside Analogues | Specific stereoisomers | Essential for activity | Stereochemical purity is critical for accurate SAR. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for F(4-Fluoro)VAE Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between the chemical structure of molecules and their biological activity. By quantifying molecular descriptors (e.g., electronic, steric, topological properties) and correlating them with experimentally determined activity data (e.g., IC50, Ki), QSAR models can predict the activity of new, unsynthesized compounds and guide the design of more potent analogues.

For fluorinated compound series, QSAR models have been successfully developed. For instance, a QSAR model for 2,4-disubstituted 6-fluoroquinolines targeting antiplasmodium activity demonstrated robust predictive power with a squared correlation coefficient (R²) of 0.921, an adjusted R² (R²adj) of 0.878, a leave-one-out cross-validation coefficient (Q²cv) of 0.801, and a predictive R² (R²pred) of 0.901 researchgate.net. Similarly, QSAR studies on other compound classes, such as oxidovanadium(IV) complexes as anticancer agents, have yielded models with high predictive power (R² = 0.97) mdpi.com, and models for phosphodiesterase 4 (PDE-4) inhibitors have shown good predictive accuracies (Q² = 0.66-0.78) nih.gov. The presence of "activity cliffs"—regions where small structural changes lead to large changes in activity—can pose challenges for QSAR modeling, necessitating careful data curation and advanced modeling techniques acs.org.

Table 7.4.1: QSAR Model Performance Metrics for Fluorinated Compound Series

| Compound Series Example | Biological Target/Activity | QSAR Model Validation Parameters | Notes | Reference |

| 6-Fluoroquinolines | Antiplasmodium activity | R² = 0.921, R²adj = 0.878, Q²cv = 0.801, R²pred = 0.901 | Robust predictive model for antiplasmodial activity. | researchgate.net |

| Oxidovanadium(IV) Complexes | Colon Anticancer Activity | R² = 0.97 | High predictive power for cytotoxic potential. | mdpi.com |

| Phosphodiesterase 4 Inhibitors | PDE-4 Inhibition | Q² (LOO) = 0.66-0.78, External Accuracy = 0.82-0.88 | Demonstrates model utility for early-stage drug development. | nih.gov |

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a computational method used to identify and represent the essential three-dimensional features of a molecule that are necessary for its biological activity. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups, arranged in a specific spatial orientation. Ligand-based drug design leverages pharmacophore models derived from known active ligands to screen large chemical databases for new compounds that possess similar pharmacophoric features, thereby identifying potential drug candidates.

For a series like F(4-Fluoro)VAE, pharmacophore modeling can help elucidate the key interactions required for binding to a target. For example, pharmacophore models developed for various targets have identified combinations of features such as aromatic rings (R), hydrophobic centers (H), hydrogen bond acceptors (A), and hydrogen bond donors (D) nih.govwustl.edu. A model might consist of features like two aromatic rings, one hydrophobic feature, and one hydrogen bond acceptor, positioned in a manner that complements the target's binding site nih.gov. Such models are crucial for virtual screening campaigns, enabling the efficient identification of novel molecules with improved potency and selectivity, and can be refined based on SAR data from synthesized analogues.

Theoretical and Computational Chemistry of F 4 Fluoro Vae

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic structure, reactivity, and conformational analysis)

No quantum chemical calculations, including Density Functional Theory (DFT) studies, have been published for F(4-Fluoro)VAE. Such calculations would typically provide insights into the molecule's electronic structure, molecular orbitals (HOMO/LUMO), electrostatic potential, and conformational landscape. This information is crucial for understanding its potential reactivity and stability.

Molecular Docking Simulations for Ligand-Target Interactions

There are no available molecular docking simulations for F(4-Fluoro)VAE. These computational studies are used to predict the preferred orientation of a molecule when bound to a specific protein target. Without a known biological target or the structure of F(4-Fluoro)VAE, such simulations cannot be performed.

Molecular Dynamics Simulations to Explore Binding Conformational Spaces

Similarly, no molecular dynamics simulations for F(4-Fluoro)VAE have been reported. These simulations would provide a dynamic view of the molecule's behavior over time, including its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

The in silico prediction of spectroscopic parameters like NMR chemical shifts for F(4-Fluoro)VAE has not been documented. These predictions, often made using quantum chemical methods, are essential for characterizing the molecule and confirming its structure.

Analysis of Fluorine's Electronic Effects on Molecular Stability and Reactivity

While the electronic effects of fluorine on molecular properties are a general area of chemical research, no specific analysis has been published for F(4-Fluoro)VAE. Such an analysis would investigate how the presence of the fluorine atom influences the molecule's stability, reactivity, and intermolecular interactions through inductive and other electronic effects.

Future Research Directions and Translational Potential for F 4 Fluoro Vae

Exploration of Novel Therapeutic Applications for F(4-Fluoro)VAE and its Derivatives

Should F(4-Fluoro)VAE be identified as a bioactive molecule, initial research would likely focus on screening it against a wide array of biological targets to identify potential therapeutic areas. Depending on its structural features, it could be investigated for applications in oncology, infectious diseases, neurology, or metabolic disorders. The exploration of its derivatives would involve systematically modifying its chemical structure to improve efficacy and reduce potential off-target effects.

Advanced Mechanistic Investigations to Fully Delineate Target Interactions

Once a primary biological target is identified, advanced mechanistic studies would be crucial. Techniques such as X-ray crystallography, cryo-electron microscopy, and various biophysical assays would be employed to understand how F(4-Fluoro)VAE interacts with its target protein or enzyme at a molecular level. This would provide a detailed picture of its binding mode and the key interactions that drive its biological activity.

Development of Innovative Synthetic Strategies for Scalable Production

For any potential therapeutic agent, the development of a robust and scalable synthetic route is paramount. Research in this area would focus on creating an efficient and cost-effective process to produce F(4-Fluoro)VAE in large quantities. This would involve exploring different synthetic pathways, optimizing reaction conditions, and minimizing the number of synthetic steps to ensure the economic viability of future clinical development.

Rational Design of Next-Generation F(4-Fluoro)VAE Analogues with Enhanced Potency and Selectivity

Building on the mechanistic understanding of F(4-Fluoro)VAE's target interactions, medicinal chemists would engage in the rational design of new analogues. This process would utilize computational modeling and structure-activity relationship (SAR) studies to guide the synthesis of new molecules with improved potency, selectivity, and pharmacokinetic properties. The goal would be to develop a second-generation compound with a superior therapeutic profile.

Q & A

Q. What are the critical parameters influencing the bioactivity of F(4-Fluoro)VAE in peptide design?

F(4-Fluoro)VAE's bioactivity is governed by conformational stability, which is quantified using the design parameter Pr (probability of active peptide conformations). Researchers should prioritize measuring Pr via circular dichroism (CD) spectroscopy or molecular dynamics simulations to assess how fluorination at the 4-position stabilizes active conformers. Comparative studies with non-fluorinated analogs (e.g., WVAE) are essential to isolate fluorination effects .

Q. How can researchers optimize the synthesis of F(4-Fluoro)VAE to enhance conformational stability?

Synthesis optimization should focus on:

- Reaction conditions : Control temperature (e.g., 0–4°C for fluorination steps) and pH to minimize side reactions.

- Purification : Use HPLC with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% TFA) to isolate high-purity F(4-Fluoro)VAE.

- Validation : Confirm structural integrity via -NMR and mass spectrometry .

Q. What analytical techniques are most effective for characterizing F(4-Fluoro)VAE’s structural and electronic properties?

- X-ray crystallography : Resolve 3D conformation and fluorine-mediated hydrogen bonding.

- NMR spectroscopy : - and -NMR to track fluorination-induced electronic perturbations.

- Density Functional Theory (DFT) : Calculate charge distribution and orbital interactions to explain enhanced stability .

Advanced Research Questions

Q. How can computational models like variational autoencoders (VAEs) be integrated with experimental data to study F(4-Fluoro)VAE’s interaction mechanisms?

VAEs can compress high-dimensional structural data (e.g., molecular dynamics trajectories) into latent variables, enabling:

- Dimensionality reduction : Identify key conformational clusters linked to bioactivity.

- Surrogate modeling : Predict binding affinities using embeddings derived from VAE-compressed data.

- Cross-validation : Compare VAE-generated hypotheses with experimental IC values or thermodynamic data .

Q. What experimental and computational strategies resolve contradictions in bioactivity data for F(4-Fluoro)VAE across different assay systems?

- Controlled variable analysis : Standardize assay conditions (e.g., buffer pH, ionic strength) to isolate fluorination effects.

- Free energy calculations : Use molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA) to quantify binding differences between in vitro and in silico models.

- Meta-analysis : Aggregate datasets from multiple labs to identify outliers or systematic biases .

Q. What methodological challenges arise when applying F(4-Fluoro)VAE to non-traditional fields like materials science or catalysis?

- Compatibility screening : Test stability under non-biological conditions (e.g., high temperature, organic solvents).

- Functionalization : Modify side chains to introduce catalytic moieties (e.g., metal-binding groups) while retaining fluorination benefits.

- Cross-disciplinary validation : Collaborate with materials scientists to benchmark performance against established catalysts .

Data Management and Reproducibility

Q. How should researchers structure datasets for F(4-Fluoro)VAE to ensure reproducibility and FAIR compliance?

- Metadata templates : Include synthesis protocols, spectral raw data, and computational parameters (e.g., VAE architecture).

- Repository use : Deposit data in discipline-specific repositories (e.g., Chemotion for chemistry, nmrXiv for NMR datasets).

- Version control : Track iterative changes in peptide design using Git or ELN (Electronic Lab Notebook) systems .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling F(4-Fluoro)VAE in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts.

- Waste disposal : Neutralize acidic residues (e.g., TFA) before disposal and consult institutional guidelines for fluorinated waste .

Tables for Reference

| Parameter | Measurement Technique | Typical Range | Impact on Bioactivity |

|---|---|---|---|

| Pr (conformational) | CD Spectroscopy | 0.65–0.85 (higher = better) | Direct correlation with activity |

| Fluorine electronegativity | DFT Calculations | 3.98 (Pauling scale) | Stabilizes hydrogen bonding |

| Purity | HPLC | ≥95% | Reduces off-target interactions |

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.